molecular formula C6H8F5IO B6593333 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol CAS No. 526223-11-0

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol

Cat. No.: B6593333
CAS No.: 526223-11-0
M. Wt: 318.02 g/mol
InChI Key: SIPMDDLYRMRDMY-UHFFFAOYSA-N
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Description

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is a fluorinated secondary alcohol featuring a terminal hydroxyl group, an iodine substituent at the C3 position, and five fluorine atoms at the C5 and C6 positions. Its synthesis involves radical addition strategies using perfluoroalkyl iodides and alkenols. For example, a related compound, 5,7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-5-iodoheptan-1-ol (5a), was synthesized via a reaction between perfluorohexyl iodide and 5-hexen-1-ol in acetonitrile, achieving a 79% yield after purification . The fluorine atoms confer high electronegativity and lipophilicity, while the iodine atom enables further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name

5,5,6,6,6-pentafluoro-3-iodohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F5IO/c7-5(8,6(9,10)11)3-4(12)1-2-13/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPMDDLYRMRDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol typically involves the iodination of a pentafluorinated hexanol precursor. One common method is the reaction of 5,5,6,6,6-pentafluorohexan-1-ol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-azido-5,5,6,6,6-pentafluorohexan-1-ol or 3-thiocyanato-5,5,6,6,6-pentafluorohexan-1-ol.

    Oxidation: Formation of 3-iodo-5,5,6,6,6-pentafluorohexan-1-one.

    Reduction: Formation of 5,5,6,6,6-pentafluorohexanol.

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact : Increasing fluorine content (e.g., 13 F in Compound 5a vs. 5 F in the target compound) enhances lipophilicity and thermal stability but complicates synthesis due to steric and electronic effects .
  • Iodine Reactivity : The C3-iodo position in the target compound allows for Suzuki-Miyaura coupling, akin to iodochromones used in isoflavone synthesis (e.g., genistein) . However, fluorinated substrates often require optimized catalysts (e.g., Pd(OAc)₂) to mitigate electron-withdrawing effects from fluorine .
  • Yield Variability: Lower yields in fluorinated systems (e.g., 29% for 3-iodo-5,7-dimethoxychromone ) highlight challenges in purifying fluorinated intermediates, whereas non-fluorinated analogs (e.g., soy isoflavones) achieve higher yields .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties
Property 3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol Tridecafluoro-5-iodoheptan-1-ol Decafluoro-3-pentanol
Boiling Point Not reported Not reported Elevated due to fluorination
Solubility Low in polar solvents Low (lipophilic oil) Very low (hydrophobic)
Acidity (pKa) Higher than non-fluorinated alcohols Similar Higher due to CF₃ groups
Bioactivity Not studied Not reported Industrial applications

Key Observations :

  • Acidity: Fluorine’s electron-withdrawing effect increases alcohol acidity compared to non-fluorinated analogs (e.g., 3-iodo-5,6-dimethoxyindazole ).
  • Solubility: The target compound’s moderate fluorination balances lipophilicity and reactivity, unlike heavily fluorinated alcohols (e.g., decafluoro-3-pentanol), which are highly hydrophobic .

Biological Activity

3-Iodo-5,5,6,6,6-pentafluorohexan-1-ol is a halogenated organic compound characterized by its unique molecular structure that includes both iodine and multiple fluorine atoms. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities and mechanisms of action.

  • Molecular Formula : C6H8F5IO
  • Molecular Weight : 318.02 g/mol
  • Structure : The compound features a hydroxyl group (-OH) and five fluorine atoms attached to a hexane backbone. The presence of iodine significantly alters its reactivity compared to non-halogenated counterparts.

The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding and hydrogen bonding with various molecular targets. This dual interaction mechanism allows the compound to influence enzymatic activities and biological pathways effectively.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its role as a potential inhibitor of specific enzymes involved in metabolic pathways.
  • Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting halogenated compounds' interactions with biological systems.
  • Chemical Probes : Utilized in research to investigate the mechanisms of action of various biological processes.

Case Studies

  • Enzyme Targeting : A study demonstrated that this compound inhibits the activity of certain enzymes through competitive inhibition mechanisms. The compound's ability to mimic substrate structures enhances its efficacy in enzyme interaction studies.
  • Toxicological Assessment : Toxicity studies indicated that while the compound exhibits biological activity, it also presents potential cytotoxic effects at higher concentrations, necessitating careful dose optimization in therapeutic contexts.
  • Fluorinated Compounds Comparison :
    • Compared with non-fluorinated analogs, this compound showed enhanced lipophilicity and stability due to the presence of fluorine atoms.
    • The iodine substituent contributes to increased reactivity in substitution reactions compared to similar compounds without iodine.

Data Table: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundHydroxyl group with multiple fluorinesHalogen bonding capabilities
5,5,6,6,6-Pentafluorohexan-1-olSimilar backbone without iodineLacks halogen reactivity from iodine
IodopentafluorobenzeneContains iodine but fewer fluorinesDifferent structural framework
PerfluorooctanolFully fluorinated alcoholLacks any halogen other than fluorine

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